N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide

Description

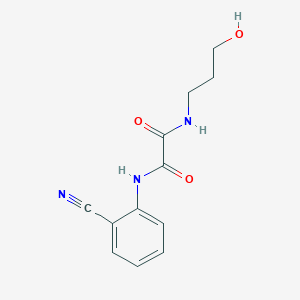

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide is an oxalamide derivative characterized by a central oxalyl diamide backbone substituted at the N1 position with a 2-cyanophenyl group and at the N2 position with a 3-hydroxypropyl chain. Oxalamides are widely explored for diverse applications, including pharmaceuticals (e.g., antiviral agents, enzyme inhibitors) and food flavoring, depending on their substituents .

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c13-8-9-4-1-2-5-10(9)15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPPAGALAZEXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

Temperature: The reaction is usually conducted at low temperatures to prevent side reactions.

Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N1-(2-cyanophenyl)-N2-(3-oxopropyl)oxalamide.

Reduction: Formation of N1-(2-aminophenyl)-N2-(3-hydroxypropyl)oxalamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the hydroxypropyl group can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Antiviral Activity ():

Compounds such as 15 (Table 1) exhibit antiviral activity against HIV-1, with yields of 53% and HPLC purity >95%. The thiazole and pyrrolidine moieties are critical for target engagement, suggesting that heterocyclic N2 substituents enhance potency. The target compound’s 3-hydroxypropyl group may lack analogous interactions, but its cyano group could modulate specificity .

Enzyme Inhibition ():

Chloro/fluoro-substituted oxalamides (e.g., Compound 28) inhibit stearoyl-CoA desaturase (SCD1), with yields up to 64%. The electron-deficient aromatic rings likely facilitate enzyme binding, a feature shared with the target compound’s 2-cyanophenyl group .

Toxicity Profiles ():

Food-grade oxalamides like S336 exhibit high NOEL values (100 mg/kg/day), with metabolism involving hydrolysis and glucuronidation. The target compound’s cyano group may introduce toxicophoric risks (e.g., cyanide release), necessitating further toxicological evaluation .

Metabolic Stability:

Hydroxyl-containing substituents (e.g., 3-hydroxypropyl) are prone to phase II conjugation, enhancing excretion. Conversely, cyano groups may resist hydrolysis, prolonging half-life .

Biological Activity

N1-(2-Cyanophenyl)-N2-(3-hydroxypropyl)oxalamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.26 g/mol

The compound features a cyanophenyl group and a hydroxypropyl moiety, which are critical for its biological activity.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.0 |

The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested for its efficacy against multi-drug resistant strains of bacteria. The study utilized a standardized disk diffusion method, revealing that the compound inhibited bacterial growth effectively compared to standard antibiotics.

Study on Cancer Cell Lines

Another study investigated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.